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Compound of Interest

Compound Name: ZH8667

Cat. No.: B15090505

Introduction: ZH8667 is a novel, orally bioavailable, selective tyrosine kinase inhibitor (TKI)
targeting the L858R mutation in the Epidermal Growth Factor Receptor (EGFR). Activating
mutations in EGFR are key drivers in a significant subset of non-small cell lung cancers
(NSCLC). This document outlines the preliminary in vivo efficacy and pharmacodynamic profile
of ZH8667 in well-established preclinical xenograft models of human NSCLC, providing
foundational data for its continued development as a targeted therapeutic agent.

In Vivo Efficacy in NSCLC Xenograft Models

The anti-tumor activity of ZH8667 was evaluated in subcutaneous xenograft models using
athymic nude mice.[1][2] Efficacy was assessed in the NCI-H1975 cell line, which harbors the
target EGFR L858R mutation, and the A549 cell line, which is EGFR wild-type, to establish
target-specific activity. Mice were treated orally (PO) once daily (QD) for 14 days.

Data Presentation:

Table 1: Efficacy of ZH8667 Against NSCLC Xenograft Tumors
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Tumor Final Tumor
Dose Growth Volume
. Treatment o
Cell Line Genotype = (mgl/kg, PO, Inhibition (mm?)
rou
> QD) (TGI %) at (Mean *
Day 14 SEM)
EGFR .
NCI-H1975 Vehicle - 0% 1545 + 121
L858R
ZH8667 10 45% 850 + 95
ZHB667 25 88% 185+ 42
102%
ZH8667 50 ] 45 + 15
(Regression)
A549 EGFR WT Vehicle - 0% 1610 £ 135

|| | ZH8667 | 50 | 8% | 1481 + 110 |

TGI (%) was calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume
of Vehicle Group)] x 100. A value >100% indicates tumor regression.

Pharmacodynamic Target Modulation

To confirm that the observed anti-tumor efficacy is a direct result of target engagement, a
pharmacodynamic (PD) study was conducted. Tumor tissues were collected from a satellite
group of NCI-H1975 xenograft-bearing mice 4 hours after the final dose on Day 14. The level of
phosphorylated EGFR (p-EGFR) was quantified via Western Blot to assess the degree of
target inhibition.

Data Presentation:

Table 2: Pharmacodynamic Inhibition of p-EGFR in NCI-H1975 Tumors
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p-EGFR | Total
Dose (mg/kg, PO, EGFR Ratio

Treatment Group . Percent Inhibition
QD) (Normalized to
Vehicle)
Vehicle - 1.00 0%
ZH8667 10 0.48 52%
ZHB667 25 0.15 85%

| ZH8667 | 50 | 0.06 | 94% |

Experimental Protocols
Animal Xenograft Efficacy Study

This protocol outlines the procedure for establishing and evaluating the efficacy of compounds
in a subcutaneous tumor xenograft model.[2][3]

o Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, were used for this study.
Animals were allowed to acclimate for one week prior to the start of the experiment.

o Cell Culture and Implantation: NCI-H1975 and A549 human NSCLC cells were cultured in
RPMI-1640 medium supplemented with 10% FBS. Cells were harvested during the
exponential growth phase. A suspension of 5 x 10° cells in 100 pL of a 1:1 mixture of sterile
PBS and Matrigel was injected subcutaneously into the right flank of each mouse.

e Tumor Growth and Group Randomization: Tumors were allowed to grow until they reached
an average volume of 150-200 mm3. Mice were then randomized into treatment groups (n=8
per group) based on tumor volume to ensure a similar starting average for all groups.

e Compound Administration: ZH8667 was formulated in a vehicle of 0.5% methylcellulose with
0.2% Tween 80. The compound was administered orally via gavage once daily for 14
consecutive days at the doses specified in Table 1. The vehicle group received the
formulation excipients only.
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Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers. The
volume was calculated using the formula: Volume = (Length x Width?) / 2. Animal body
weights were also recorded as a measure of general toxicity.

Data Analysis: Tumor Growth Inhibition (TGI) was calculated at the end of the study to
determine efficacy.

Western Blot Protocol for Pharmacodynamic Analysis

Tumor Lysate Preparation: Tumor tissues harvested from the PD satellite group were snap-
frozen in liquid nitrogen. Frozen tissues were homogenized in RIPA buffer containing
protease and phosphatase inhibitors. The homogenate was centrifuged at 14,000 rpm for 20
minutes at 4°C, and the supernatant (protein lysate) was collected.

Protein Quantification: The total protein concentration of each lysate was determined using a
BCA protein assay Kkit.

SDS-PAGE and Protein Transfer: 30 pg of total protein from each sample was loaded onto a
4-12% Bis-Tris gel for electrophoresis. Following separation, proteins were transferred to a
PVDF membrane.

Immunoblotting: The membrane was blocked for 1 hour in 5% non-fat milk in TBST. It was
then incubated overnight at 4°C with primary antibodies for p-EGFR (Tyr1068) and total
EGFR.

Detection: After washing, the membrane was incubated with a horseradish peroxidase
(HRP)-conjugated secondary antibody for 1 hour. The signal was detected using an
enhanced chemiluminescence (ECL) substrate and imaged.

Quantification: Densitometry analysis was performed to quantify the band intensity for p-
EGFR and total EGFR. The ratio of p-EGFR to total EGFR was calculated and normalized to
the vehicle control group to determine the percentage of target inhibition.

Mandatory Visualizations
Signaling Pathway Diagram
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Caption: Mechanism of action for ZH8667 in the EGFR signaling pathway.
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Experimental Workflow Diagram
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Caption: Workflow for the in vivo xenograft efficacy and PD study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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